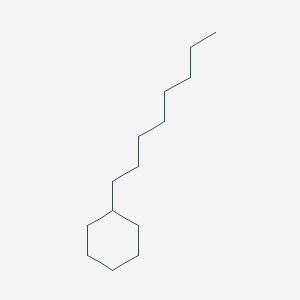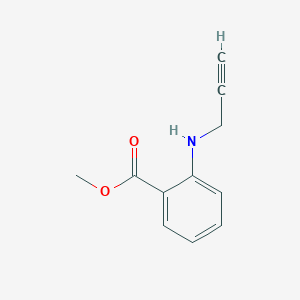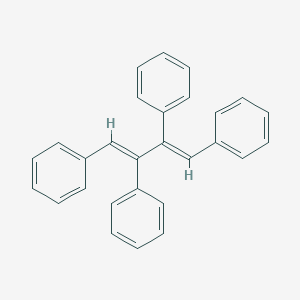
1,2,3,4-Tetraphenyl-1,3-butadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetraphenyl-1,3-butadiene (TPB) is an organic compound with a molecular formula of C30H22. It is a highly conjugated hydrocarbon with four phenyl groups attached to a butadiene backbone. TPB is a widely studied compound in the field of organic chemistry due to its unique electronic properties. It has been used as a fluorescent dye and a model compound for studying the photochemistry of conjugated systems.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetraphenyl-1,3-butadiene is not fully understood. It is known that 1,2,3,4-Tetraphenyl-1,3-butadiene undergoes photochemical reactions when exposed to light. The excited state of 1,2,3,4-Tetraphenyl-1,3-butadiene can undergo a variety of reactions, including energy transfer, electron transfer, and hydrogen abstraction. The exact mechanism of these reactions depends on the specific conditions of the reaction.
Biochemical and Physiological Effects
1,2,3,4-Tetraphenyl-1,3-butadiene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in animal studies. It has also been used as a fluorescent dye in biological imaging studies, indicating that it is compatible with biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2,3,4-Tetraphenyl-1,3-butadiene in lab experiments is its unique electronic properties. Its ability to undergo photochemical reactions makes it a useful tool for studying the photochemistry of conjugated systems. However, 1,2,3,4-Tetraphenyl-1,3-butadiene is sparingly soluble in most organic solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1,2,3,4-Tetraphenyl-1,3-butadiene. One area of research could focus on developing new methods for synthesizing 1,2,3,4-Tetraphenyl-1,3-butadiene. Another area of research could focus on using 1,2,3,4-Tetraphenyl-1,3-butadiene as a sensitizer in photochemical reactions. Additionally, 1,2,3,4-Tetraphenyl-1,3-butadiene could be used as a model compound for studying the photochemistry of more complex conjugated systems. Finally, 1,2,3,4-Tetraphenyl-1,3-butadiene could be used as a fluorescent dye in biological imaging studies to study the behavior of specific molecules in living cells.
Synthesemethoden
1,2,3,4-Tetraphenyl-1,3-butadiene can be synthesized through a variety of methods. One common method involves the reaction of benzil with phenylmagnesium bromide in the presence of a palladium catalyst. Another method involves the reaction of 1,3-butadiene with benzene in the presence of a Lewis acid catalyst. The resulting 1,2,3,4-Tetraphenyl-1,3-butadiene is a yellow powder that is sparingly soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetraphenyl-1,3-butadiene has been widely used in scientific research due to its unique electronic properties. It has been used as a fluorescent dye in biological imaging studies. 1,2,3,4-Tetraphenyl-1,3-butadiene has also been used as a model compound for studying the photochemistry of conjugated systems. Its ability to undergo photochemical reactions has been studied extensively, and it has been used as a sensitizer in photochemical reactions.
Eigenschaften
CAS-Nummer |
1608-11-3 |
|---|---|
Produktname |
1,2,3,4-Tetraphenyl-1,3-butadiene |
Molekularformel |
C28H22 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
[(1E,3E)-1,3,4-triphenylbuta-1,3-dien-2-yl]benzene |
InChI |
InChI=1S/C28H22/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-22H/b27-21+,28-22+ |
InChI-Schlüssel |
DAABVBOFAIYKNX-GPAWKIAZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)\C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Andere CAS-Nummern |
1608-11-3 |
Piktogramme |
Irritant |
Synonyme |
(1Z,3Z)-1,2,3,4-Tetraphenyl-1,3-butadiene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



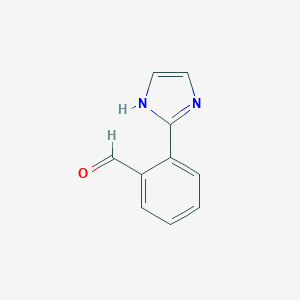

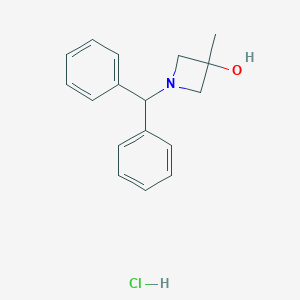
![1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine](/img/structure/B162958.png)
![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)
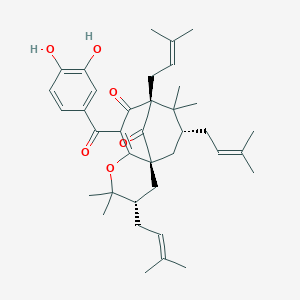
![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)

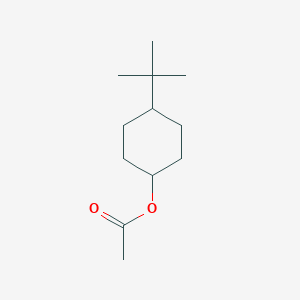
![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)
